molecular formula C14H20N2O3 B2588697 N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide CAS No. 1387744-55-9

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide

Cat. No.: B2588697
CAS No.: 1387744-55-9
M. Wt: 264.325
InChI Key: NVCRSJLRIATJOJ-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone, with a 3-methylphenyl substituent. This compound is commonly used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glycinamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, followed by the coupling of the resulting Boc-protected glycinamide with 3-methylphenyl isocyanate under mild conditions .

Industrial Production Methods

Industrial production of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide follows similar synthetic routes but is optimized for large-scale synthesis. This often involves continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient catalysts and solvents that can be easily recycled is also common in industrial settings .

Chemical Reactions Analysis

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide primarily involves its role as a protected intermediate in organic synthesis. The Boc group provides stability during reactions and can be selectively removed under mild conditions to reveal the active amine group. This allows for precise control over the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide is unique due to the presence of the 3-methylphenyl group, which enhances its hydrophobicity and can influence its reactivity in certain chemical reactions. This makes it particularly useful in the synthesis of hydrophobic peptides and other bioactive compounds .

Properties

IUPAC Name

tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCRSJLRIATJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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